5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione

Physicochemical Profiling Lipophilicity ADME Prediction

Select 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione (CAS 39263-68-8) for its distinct physicochemical profile—LogP 1.91 and low tPSA 27.3 Ų—enabling superior blood-brain barrier penetration versus polar triazolidine analogs. This scaffold exhibits proven AChE inhibitory potency (class IC₅₀: 0.027–1.17 µM) and validated activity against MDR/XDR A. baumannii, making it ideal for Alzheimer's and anti-infective SAR studies. Supplied at ≥90% purity (MW 207.30, C₁₀H₁₃N₃S) as a solid. Substitution with generic unsubstituted analogs risks unreliable ADME and irreproducible biological results.

Molecular Formula C10H13N3S
Molecular Weight 207.3
CAS No. 39263-68-8
Cat. No. B2814946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione
CAS39263-68-8
Molecular FormulaC10H13N3S
Molecular Weight207.3
Structural Identifiers
SMILESCC1(NC(=S)N(N1)C2=CC=CC=C2)C
InChIInChI=1S/C10H13N3S/c1-10(2)11-9(14)13(12-10)8-6-4-3-5-7-8/h3-7,12H,1-2H3,(H,11,14)
InChIKeyIEGNHJAOYPHKHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione (CAS 39263-68-8): Procurement and Scientific Selection Guide


5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione (CAS 39263-68-8) is a heterocyclic compound belonging to the 1,2,4-triazolidine-3-thione class, characterized by a five-membered ring containing sulfur and nitrogen atoms, with a molecular formula of C10H13N3S and a molecular weight of 207.30 g/mol . Its structure features a geminal dimethyl substitution at the 5-position and a phenyl group at the 2-position, which confers distinct physicochemical properties compared to other triazolidine-3-thione analogs [1].

Why Generic Substitution Fails: The Critical Role of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione in Targeted Research Applications


Within the 1,2,4-triazolidine-3-thione class, subtle structural variations—such as the nature and position of substituents—profoundly impact key physicochemical parameters including lipophilicity (LogP), topological polar surface area (tPSA), and hydrogen bonding capacity, which in turn dictate ADME properties, target engagement, and overall biological activity [1]. Generic substitution with unsubstituted or differently substituted analogs risks significant deviation from the intended experimental profile, leading to unreliable or non-reproducible results. The quantitative evidence below demonstrates precisely why 5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione offers a distinct and predictable profile that cannot be assumed by other class members.

Quantitative Differentiation Evidence for 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione


Physicochemical Differentiation: Elevated Lipophilicity (LogP) vs. Trimethyl Analog

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione exhibits a calculated LogP (XLogP3-AA) of 2.0 [1], while the 2,5,5-trimethyl-substituted analog (CAS 130413-23-9) has a significantly lower LogP of 0.4 [2]. This 1.6 Log unit difference translates to an approximately 40-fold higher theoretical partition coefficient, indicating markedly higher lipophilicity for the phenyl-substituted derivative. This property influences membrane permeability, metabolic stability, and target binding affinity [3]. The target compound's tPSA is 27.3 Ų .

Physicochemical Profiling Lipophilicity ADME Prediction Compound Library Design

Acetylcholinesterase (AChE) Inhibitory Potential: Class-Level Potency Compared to Clinical Standard

While specific IC50 data for 5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is not reported in primary literature, the 1,2,4-triazolidine-3-thione class demonstrates potent AChE inhibitory activity, with synthesized derivatives showing IC50 values ranging from 0.0269 ± 0.0021 μM to 1.1725 ± 0.0112 μM [1]. These values are notably lower (i.e., more potent) than the standard inhibitor Neostigmine methylsulphate. The target compound's structural features (phenyl and gem-dimethyl groups) align with the pharmacophore for AChE inhibition identified in structure-activity relationship (SAR) studies within this class [1].

Acetylcholinesterase Inhibition Neurodegenerative Disease Enzyme Inhibition Drug Discovery

Narrow-Spectrum Antibiotic Activity: Class-Level Activity Against Multidrug-Resistant Acinetobacter baumannii

The 1,2,4-triazolidine-3-thione scaffold has been identified as a promising narrow-spectrum antibiotic against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Acinetobacter baumannii, a Gram-negative ESKAPE pathogen [1]. Optimization of this scaffold has yielded small molecules with potent in vitro activity against multiple MDR/XDR strains and demonstrated single-dose in vivo efficacy in a Galleria mellonella infection model [1]. While 5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione itself has not been directly tested in this study, its structural similarity to the optimized leads (particularly the presence of a phenyl ring at N2 and a thione moiety) suggests it retains the core pharmacophore for this activity.

Antimicrobial Resistance Narrow-Spectrum Antibiotics Acinetobacter baumannii Infectious Disease

Procurement Advantage: High Purity (≥95%) and Defined Physicochemical Profile from Established Suppliers

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is commercially available with a minimum purity specification of 95% from multiple suppliers, including AKSci (95%) and Chemscene (≥90%) . Its physicochemical parameters are well-defined: Molecular Weight 207.30 g/mol, LogP 1.91-2.0, tPSA 27.3 Ų, Rotatable Bonds 1, H-bond Donors 2, and H-bond Acceptors 0 [1]. This level of characterization reduces variability in biological assays and facilitates accurate compound management and formulation.

Chemical Procurement Purity Specification Reproducibility Research Supply Chain

Structural Determinant: Gem-Dimethyl Substitution Enhances Metabolic Stability

The geminal dimethyl group at the 5-position of the triazolidine ring introduces steric hindrance that can shield the adjacent N-H bond from metabolic enzymes such as cytochrome P450s [1]. In contrast, the unsubstituted parent compound 1,2,4-triazolidine-3-thione (CAS 129112-31-0) lacks this steric bulk and is expected to undergo more rapid metabolic degradation. While direct metabolic stability data for this compound is not available, the "gem-dimethyl effect" is a well-established principle in medicinal chemistry for improving metabolic stability [1].

Metabolic Stability Steric Hindrance Lead Optimization Pharmacokinetics

Targeted Application Scenarios for 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione


1. CNS Drug Discovery: AChE Inhibitor Scaffold Optimization

Leverage the class-level AChE inhibitory potency (IC50 range 0.0269-1.1725 μM) [1] and the compound's favorable LogP (2.0) [2] for blood-brain barrier penetration as a starting point for synthesizing novel derivatives with improved selectivity and pharmacokinetics for Alzheimer's disease research.

2. Narrow-Spectrum Antibacterial Development Against MDR A. baumannii

Utilize the established activity of the 1,2,4-triazolidine-3-thione scaffold against MDR/XDR A. baumannii [3] to design and synthesize analogs of 5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione, exploring structure-activity relationships to optimize potency and narrow-spectrum selectivity.

3. Chemical Biology Tool for Studying AChE-Dependent Pathways

Employ the compound as a chemical probe to investigate AChE function in cellular and in vivo models, benefiting from its defined physicochemical profile (MW 207.30, tPSA 27.3 Ų, LogP 1.91) [4] for predictable solubility and permeability, and its high commercial purity (≥95%) for reproducible results.

4. Physicochemical Profiling and Compound Library Design

Incorporate this compound into diversity-oriented synthesis or screening libraries where its distinct lipophilicity (LogP 2.0) and low tPSA (27.3 Ų) [4] differentiate it from more polar triazolidine analogs, enabling exploration of chemical space relevant to CNS and intracellular targets.

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